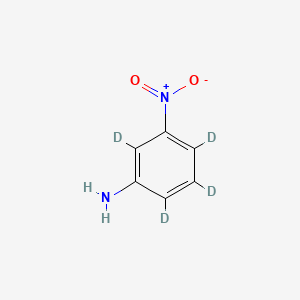

3-Nitroaniline-2,4,5,6-d4

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,6-tetradeuterio-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCVRTZCHMZPBD-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation and Isotopic Enrichment of 3 Nitroaniline 2,4,5,6 D4

Strategic Deuteration Pathways for Aromatic Systems in Fine Chemical Synthesis

The introduction of deuterium (B1214612) into aromatic rings can be accomplished through several strategic approaches. The choice of method often depends on the desired regioselectivity, the stability of the substrate under various reaction conditions, and the availability of starting materials.

Regiospecific Hydrogen-Deuterium Exchange Protocols on Aromatic Rings

Direct hydrogen-deuterium (H-D) exchange is a powerful method for incorporating deuterium into an aromatic molecule. The regioselectivity of this exchange is governed by the electronic properties of the substituents on the aromatic ring and the nature of the catalyst. researchgate.net

For aniline (B41778) derivatives, the amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Acid-catalyzed H-D exchange, using reagents like deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O) or deuterated trifluoroacetic acid (CF₃COOD), facilitates the exchange at these electron-rich positions. researchgate.netacs.org The mechanism involves the electrophilic attack of a deuteron (B1233211) (D⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton (H⁺). organic-chemistry.org

Transition metal catalysts can also provide high regioselectivity, often through the use of directing groups. vedantu.comorganic-chemistry.org For instance, a carboxylic acid group can direct a rhodium catalyst to the ortho C-H bonds, facilitating their deuteration. organic-chemistry.org Similarly, ruthenium catalysts can be used with transient directing groups to achieve selective deuteration of aromatic carbonyl compounds. vedantu.commdpi.com In the context of 3-nitroaniline (B104315), the nitro group is a deactivating meta-director, while the amino group is an activating ortho-, para-director. This substitution pattern means that direct H-D exchange would likely deuterate the positions ortho and para to the amino group (positions 2, 4, and 6).

Deuterated Precursor-Based Synthetic Routes

An alternative to direct H-D exchange is a synthetic route that begins with an already deuterated precursor. semanticscholar.orglkouniv.ac.in This approach can be highly effective for producing specifically labeled compounds, although it can be limited by the commercial availability and cost of the deuterated starting materials. semanticscholar.orglkouniv.ac.in

A common strategy involves the large-scale production of a simple deuterated arene, such as deuterated benzene (B151609) (C₆D₆), which then serves as a versatile building block for more complex molecules. nih.gov For the synthesis of 3-Nitroaniline-2,4,5,6-d4, one could envision a route starting from benzene-d6. The synthesis would proceed through nitration to form nitrobenzene-d5, followed by a second nitration to yield 1,3-dinitrobenzene-d4. Finally, selective reduction of one nitro group would produce the target molecule, this compound. This method ensures that the deuterium atoms are precisely located and are not subject to scrambling, which can sometimes occur in H-D exchange reactions.

Diazotization and Deamination Approaches with Deuterium Incorporation

Diazotization of a primary aromatic amine, followed by reductive deamination (dediazoniation), offers a specific method for introducing a deuterium atom in place of an amino group. The process begins with the conversion of an amino group into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid.

The resulting diazonium salt is a versatile intermediate. For deuterium incorporation, the diazonium group can be removed and replaced with a deuterium atom by treatment with a reducing agent in a deuterium-rich medium. Hypophosphorous acid (H₃PO₂) in deuterium oxide (D₂O) is a classic and effective reagent for this transformation. organic-chemistry.orgsemanticscholar.org The reaction proceeds via a radical mechanism where the diazonium group is replaced by a deuterium atom from the deuterated solvent. This strategy would be useful for specifically labeling one position on an aromatic ring. To synthesize this compound using this method, one would need to start with a precursor that already contains the other three deuterium atoms and an amino group at the desired position to be replaced.

Optimization of Reaction Conditions for Maximized Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of deuterated compounds. This requires careful optimization of various reaction parameters, including the choice of catalyst, solvent, and temperature.

Catalyst Systems for Deuteration Reactions

A wide array of catalyst systems has been developed for aromatic deuteration, ranging from homogeneous and heterogeneous transition metal catalysts to metal-free acid catalysts. The choice of catalyst is critical as it influences the reaction's efficiency, selectivity, and functional group tolerance.

Common Catalyst Systems for Aromatic Deuteration

| Catalyst Type | Examples | Typical Deuterium Source | Key Features |

|---|---|---|---|

| Transition Metals | Ruthenium (Ru) vedantu.commdpi.com, Rhodium (Rh) organic-chemistry.org, Silver (Ag), Platinum on Alumina (Pt/Al₂O₃) | D₂O | High efficiency; can be directed by functional groups for high regioselectivity. |

| Brønsted Acids | D₂SO₄ acs.org, DCl organic-chemistry.org, Deuterated Trifluoroacetic Acid (CF₃COOD) researchgate.net | D₂O or neat acid | Metal-free; deuteration occurs at electron-rich positions; can require harsh conditions. |

| Lewis Acids | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | D₂O | Metal-free; mild reaction conditions; offers regioselectivity. |

Ruthenium and rhodium catalysts are particularly effective for directed C-H activation, enabling deuteration at specific sites. vedantu.comorganic-chemistry.org Silver-based catalysts have been developed for the site-selective deuteration of five-membered aromatic heterocycles. For industrial-scale applications, heterogeneous catalysts like platinum on alumina are advantageous as they can be used in flow synthesis systems, improving throughput and efficiency. Metal-free options, such as strong deuterated acids or Lewis acids like B(C₆F₅)₃, provide alternatives that avoid potential metal contamination of the final product. researchgate.net

Solvent and Temperature Effects on Deuterium Incorporation

Solvent and temperature are critical parameters that must be finely tuned to maximize the efficiency of deuterium incorporation while minimizing side reactions and product decomposition.

Deuterium oxide (D₂O) is the most common and cost-effective source of deuterium for H-D exchange reactions. vedantu.com The reaction may be performed using D₂O as the sole solvent or in combination with a co-solvent to improve the solubility of the aromatic substrate. organic-chemistry.orgmdpi.com In some acid-catalyzed methods, the deuterated acid itself, such as CF₃COOD, can serve as both the catalyst and the solvent. researchgate.net

Impact of Reaction Conditions on Deuteration

| Parameter | Effect on Reaction | Considerations |

|---|---|---|

| Temperature | Increases reaction rate. | High temperatures can cause substrate/catalyst decomposition. Optimal temperature is a trade-off between rate and stability. |

| Solvent | Acts as deuterium source (e.g., D₂O) and dissolves substrate. | Substrate solubility can be a limiting factor. Co-solvents may be required. mdpi.com |

| Pressure | Can be used with heating to maintain solvent in the liquid phase. | Required for reactions above the solvent's boiling point. semanticscholar.org |

| Reaction Time | Longer times can lead to higher deuterium incorporation. | Must be balanced against potential side reactions or decomposition. |

By carefully selecting the synthetic pathway and optimizing the catalytic system, solvent, and temperature, this compound can be prepared with high isotopic enrichment and in good chemical yield, making it available for its intended applications in research and analysis.

Sophisticated Purification and Isotopic Enrichment Techniques for Deuterated Compounds

Following the synthesis of this compound, the resulting product often contains a mixture of the desired deuterated compound and its partially or non-deuterated counterparts. To achieve the high isotopic purity required for many applications, sophisticated purification and enrichment techniques are essential. These methods leverage the subtle physical and chemical differences between isotopologues.

Chromatographic Methods for Isotope Separation (e.g., HPLC, GC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating isotopologues. The separation relies on the minor differences in properties like polarity and volatility that arise from the mass difference between hydrogen and deuterium.

In High-Performance Liquid Chromatography (HPLC) , the separation of deuterated and non-deuterated aromatic compounds can be achieved. sci-hub.se The choice of stationary and mobile phases is critical. For instance, studies have shown that stationary phases with polar functional groups can lead to higher separation efficiencies for aromatic hydrogen/deuterium isotopologues. sci-hub.se The interaction between the analytes and the stationary phase, which can be influenced by weak intermolecular forces, is key to the separation process. sci-hub.se Ionic liquids have also been explored as novel stationary phases or as mobile phase modifiers in HPLC to improve the separation of various compounds, including isotopologues. researchgate.net

Gas Chromatography (GC) is particularly effective for separating volatile compounds and has been widely used for the separation of isotopologues. researchgate.net The choice of the stationary phase is crucial, with various phases, including polydimethylsiloxane, phenyl-substituted polydimethylsiloxane, wax, and ionic liquid phases, being utilized to cover a wide range of polarities and chemical interactions. researchgate.netresearchgate.net Studies have demonstrated the successful separation of numerous isotopologue pairs using different stationary phases. researchgate.netresearchgate.net The retention times of isotopologues can be affected by the location of the deuterium atoms within the molecule. researchgate.net For instance, deuterium substitution on aliphatic groups can have a different effect on retention compared to substitution on aromatic rings. researchgate.net

Interactive Table 1: Typical Chromatographic Conditions for Isotope Separation

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | Phenyl or Amide-based columns | Phenyl-substituted polydimethylsiloxane or ionic liquid capillary columns |

| Mobile Phase / Carrier Gas | Non-polar solvents (e.g., hexane, isopropanol mixtures) | Inert gases like Helium or Nitrogen |

| Detector | UV-Vis or Mass Spectrometry (MS) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Recrystallization and Other Enrichment Strategies in Deuterated Media

Recrystallization is a classic and effective technique for purifying solid compounds and can be adapted for isotopic enrichment. By dissolving the synthesized this compound in a suitable deuterated solvent at an elevated temperature and then allowing it to cool and crystallize, the isotopic purity of the product can be significantly increased. During this process, any exchangeable protons in the molecule or from residual non-deuterated solvent can be replaced with deuterium from the deuterated solvent. The slight differences in solubility between the deuterated and non-deuterated species can also contribute to the enrichment.

Other advanced enrichment techniques are also being explored. For instance, membrane separation using two-dimensional crystals like graphene and hexagonal boron nitride has shown promise for hydrogen isotope enrichment. arxiv.org These materials have demonstrated the ability to allow protons to pass through more readily than deuterons, leading to a significant separation factor. arxiv.org Another innovative approach involves the use of metal-organic frameworks (MOFs) , which can selectively adsorb deuterium over hydrogen, offering a potentially more energy-efficient method for deuterium isolation compared to traditional distillation processes. mpg.de

Advanced Spectroscopic and Spectrometric Characterization Techniques in Academic Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Structural Elucidation

Deuterium NMR (²H or D-NMR) spectroscopy is the most direct method for observing deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium atoms, providing clear evidence of successful deuteration. The chemical shift range in ²H NMR is analogous to that of ¹H NMR, allowing for the assignment of deuterium signals based on the expected chemical environment of the corresponding protons in the unlabeled compound. blogspot.com For 3-Nitroaniline-2,4,5,6-d4, the ²H NMR spectrum would be expected to show distinct signals corresponding to the deuterium atoms at positions 2, 4, 5, and 6 of the aromatic ring. The absence of signals in the aromatic region of the ¹H NMR spectrum would further confirm the high level of deuteration at these sites. wikipedia.org

A key aspect of ²H NMR is its utility in determining the percentage of deuterium incorporation at specific sites. By integrating the signals in the ²H NMR spectrum and comparing them to a known internal standard, a quantitative assessment of the isotopic enrichment can be achieved. For academic research purposes, this quantitative data is crucial for validating the synthesis of the labeled compound and for its application in further studies. The experiment is typically conducted in a non-deuterated solvent to avoid overwhelming the detector with the solvent signal. dal.ca

Interactive Data Table: Expected ²H NMR Chemical Shifts for this compound

| Position | Expected Chemical Shift (δ, ppm) | Rationale |

| D-2 | 7.5 - 7.7 | Ortho to the nitro group, deshielded. |

| D-4 | 7.2 - 7.4 | Para to the nitro group and ortho to the amino group. |

| D-5 | 6.8 - 7.0 | Meta to the nitro group and meta to the amino group. |

| D-6 | 7.0 - 7.2 | Ortho to the amino group and meta to the nitro group. |

Note: These are predicted values based on the electronic effects of the nitro and amino groups on the aromatic ring. Actual values may vary depending on the solvent and experimental conditions.

While ²H NMR directly probes the deuterium atoms, multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for elucidating the complete molecular structure, especially in complex isotopic systems. columbia.edulibretexts.org

The HSQC experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. youtube.com In the case of this compound, an HSQC spectrum would be used to confirm the absence of protons at the deuterated positions by the lack of correlation cross-peaks for the corresponding carbon atoms in the aromatic region. This provides indirect but powerful evidence of successful deuteration.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation in Research Samples

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a synthesized compound and for assessing its isotopic purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govnih.gov For this compound, HRMS is critical for confirming the incorporation of four deuterium atoms. The molecular weight of unlabeled 3-nitroaniline (B104315) (C₆H₆N₂O₂) is 138.0480 g/mol . The theoretical exact mass of this compound (C₆H₂D₄N₂O₂) would be approximately 142.0731 g/mol . HRMS can distinguish this mass from that of the unlabeled compound and other potential isotopic impurities with high confidence. mdpi.comresearchgate.net

Furthermore, the isotopic pattern observed in the mass spectrum can be used to determine the isotopic purity of the sample. The relative intensities of the M, M+1, M+2, etc., peaks will differ significantly between the labeled and unlabeled compounds due to the contribution of the deuterium atoms. Comparison of the experimental isotopic distribution with the theoretically calculated pattern for the desired level of deuteration provides a robust measure of isotopic enrichment.

Interactive Data Table: Theoretical Exact Masses for Isotopologues of 3-Nitroaniline

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.0480 |

| 3-Nitroaniline-d1 | C₆H₅DN₂O₂ | 139.0543 |

| 3-Nitroaniline-d2 | C₆H₄D₂N₂O₂ | 140.0606 |

| 3-Nitroaniline-d3 | C₆H₃D₃N₂O₂ | 141.0668 |

| This compound | C₆H₂D₄N₂O₂ | 142.0731 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.orglongdom.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. This technique provides valuable structural information by revealing the connectivity of atoms within a molecule. nih.gov

For this compound, MS/MS can be used to confirm the location of the deuterium atoms. The fragmentation pattern of the deuterated compound will differ from that of the unlabeled compound. For example, the loss of a neutral fragment containing a deuterium atom will result in a different mass loss compared to the loss of a fragment containing a hydrogen atom. By carefully analyzing the masses of the fragment ions, the positions of the deuterium labels on the aromatic ring can be confirmed. It is important to be aware of potential hydrogen/deuterium scrambling that can occur during the fragmentation process, which can complicate the interpretation of the spectra. nih.gov

Vibrational Spectroscopy for Investigating Molecular Dynamics and Bonding in Deuterated Systems

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to changes in mass and bond strength, making them well-suited for studying deuterated compounds. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds.

In the IR and Raman spectra of this compound, the characteristic C-H stretching vibrations of the aromatic ring, typically observed in the region of 3000-3100 cm⁻¹, would be absent or significantly diminished. Instead, new bands corresponding to the C-D stretching vibrations would appear at lower frequencies, generally in the range of 2200-2300 cm⁻¹. This is due to the heavier mass of deuterium compared to hydrogen. slideshare.netresearchgate.net

Similarly, the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, would also shift to lower wavenumbers upon deuteration. By comparing the vibrational spectra of the deuterated and undeuterated compounds, researchers can gain insights into the molecular structure and the effects of isotopic substitution on the vibrational dynamics of the molecule. aip.orgnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of the observed vibrational modes. nih.gov

Interactive Data Table: Expected Vibrational Frequency Shifts in this compound

| Vibrational Mode | Typical Frequency in C-H Compound (cm⁻¹) | Expected Frequency in C-D Compound (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | N/A |

| Aromatic C-D Stretch | N/A | 2200 - 2300 |

| Aromatic C-H Out-of-plane Bend | 700 - 900 | N/A |

| Aromatic C-D Out-of-plane Bend | N/A | 500 - 700 |

| NO₂ Asymmetric Stretch | ~1530 | ~1530 (minor shift) |

| NO₂ Symmetric Stretch | ~1350 | ~1350 (minor shift) |

| C-NH₂ Stretch | ~1300 | ~1300 (minor shift) |

Raman Spectroscopy in Studies of Isotopic Effects on Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique for observing the vibrational modes of a molecule. The substitution of hydrogen with its heavier isotope, deuterium, in 3-nitroaniline induces noticeable shifts in the Raman spectrum due to the "isotopic effect." This effect is grounded in the principle that vibrational frequency is inversely proportional to the reduced mass of the vibrating atoms. Replacing the four hydrogen atoms on the aromatic ring with deuterium atoms significantly increases the reduced mass of the C-D bonds compared to the C-H bonds.

Consequently, the most pronounced change in the Raman spectrum of this compound compared to its non-deuterated counterpart is the downshift of the aromatic C-H stretching vibrations. These modes, typically found in the 3000-3100 cm⁻¹ region, are replaced by C-D stretching vibrations in the much lower frequency "Raman-silent" region of approximately 2050-2300 cm⁻¹. This clear spectral window allows for unambiguous tracking of the deuterated parts of the molecule.

Table 1: Comparison of Key Raman Vibrational Frequencies for 3-Nitroaniline and its Deuterated Analog

| Vibrational Mode | Typical Frequency in 3-Nitroaniline (cm⁻¹) | Expected Frequency in this compound (cm⁻¹) | Consequence of Deuteration |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050 | N/A | Disappearance of C-H signal |

| Aromatic C-D Stretch | N/A | ~2250 | Appearance of new signal at lower frequency |

| NO₂ Symmetric Stretch | ~1350 | ~1345 | Minor frequency shift |

| NH₂ Scissoring | ~1620 | ~1618 | Minor frequency shift |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, FTIR analysis confirms the presence of the key functional groups and clearly illustrates the impact of isotopic labeling.

The FTIR spectrum of this compound is characterized by several key absorption bands:

Amino (NH₂) Group: The N-H stretching vibrations appear as distinct bands in the region of 3300-3500 cm⁻¹. Typically, two bands are observed, corresponding to the asymmetric and symmetric stretching modes. An N-H bending (scissoring) mode is also visible around 1620-1640 cm⁻¹.

Nitro (NO₂) Group: This group is identified by its strong, characteristic absorption bands. The asymmetric stretching vibration occurs around 1520-1540 cm⁻¹, while the symmetric stretching vibration is found near 1340-1350 cm⁻¹.

Deuterated Aromatic Ring: The most significant feature distinguishing the deuterated compound's spectrum from standard 3-nitroaniline is the absence of aromatic C-H stretching bands above 3000 cm⁻¹. Instead, the C-D stretching vibrations emerge at significantly lower wavenumbers, typically between 2200 and 2300 cm⁻¹. This shift is a direct result of the increased mass of deuterium compared to hydrogen.

The precise analysis of these bands allows for the confirmation of the molecular structure and the successful incorporation of deuterium into the aromatic ring.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amino (N-H) | Scissoring (Bend) | 1620 - 1640 |

| Nitro (N=O) | Asymmetric Stretch | 1520 - 1540 |

| Nitro (N-O) | Symmetric Stretch | 1340 - 1350 |

| Aromatic (C-D) | Stretch | 2200 - 2300 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and conjugation. The UV-Vis spectrum of 3-nitroaniline is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). The molecule features a conjugated system where the electron-donating amino group and the electron-withdrawing nitro group interact with the π-electron system of the benzene (B151609) ring.

In a neutral aqueous solution (0.1 mol L⁻¹ KClO₄), 3-nitroaniline exhibits a major absorption band with a maximum (λmax) at approximately 375 nm. This band is attributed to an intramolecular charge-transfer π → π* transition, which is characteristic of nitroaniline isomers.

Isotopic substitution of the hydrogen atoms on the aromatic ring with deuterium, as in this compound, has a negligible effect on the electronic transitions that give rise to UV-Vis absorption. The electronic potential of the molecule and the energy levels of the π-orbitals are not significantly altered by the change in nuclear mass. Therefore, the UV-Vis spectrum, including the position of the λmax and the molar absorptivity, is expected to be virtually identical to that of the non-deuterated 3-nitroaniline.

Table 3: UV-Vis Absorption Data for 3-Nitroaniline

| Compound | Solvent | λmax (nm) | Type of Transition |

|---|---|---|---|

| 3-Nitroaniline | Aqueous KClO₄ (0.1 M) | ~375 | π → π* |

| This compound | Aqueous KClO₄ (0.1 M) | ~375 (Expected) | π → π* |

Computational and Theoretical Investigations of 3 Nitroaniline 2,4,5,6 D4

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. These methods provide insights into orbital energies, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net Studies on nitroaniline derivatives, typically using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), provide detailed information on their ground state geometries and frontier molecular orbitals (FMOs). researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netthaiscience.info For nitroanilines, charge transfer from the amino group and the benzene (B151609) ring to the nitro group characterizes the primary electronic transition. chemrxiv.org The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net In a study of p-nitroaniline, the HOMO-LUMO energy gap was calculated to be 3.8907 eV. thaiscience.info

| Parameter | Calculated Value (p-nitroaniline) | Significance |

|---|---|---|

| HOMO Energy | -6.8351 eV | Electron-donating ability |

| LUMO Energy | -2.9444 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 3.8907 eV | Reactivity and Stability |

Note: Data presented is for the related isomer p-nitroaniline, calculated by the B3LYP/6-311G(d,p) method, as a representative example for nitroaniline systems. thaiscience.info

Ab initio methods, which are based on first principles without empirical parameters, are employed for high-accuracy predictions of molecular energies and spectra. Methods like the second-order algebraic diagrammatic construction [ADC(2)] have been used to investigate the electronic absorption spectra of nitroanilines in various environments. chemrxiv.org

These calculations can accurately predict spectroscopic properties and shed light on phenomena like intramolecular charge transfer (ICT). chemrxiv.org For instance, studies on p-nitroaniline show that the primary absorption band corresponds to a HOMO→LUMO (π→π*) transition, involving charge transfer from the electron-donating amino group to the electron-accepting nitro group. chemrxiv.org Such ab initio calculations are crucial for interpreting experimental spectra and understanding the electronic transitions that give rise to them. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the reactive behavior of a molecule. researchgate.net It visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, negative regions (typically colored red or yellow) indicate areas of high electron density, which are prone to attack by electrophiles. Conversely, positive regions (colored blue) indicate electron-deficient areas, which are susceptible to nucleophilic attack. researchgate.net

For nitroaniline isomers, the MEP analysis reveals that the negative potential is concentrated around the oxygen atoms of the nitro group, making this site a center for electrophilic attack. thaiscience.infotci-thaijo.org The regions around the hydrogen atoms of the benzene ring and the amino group are generally positive, indicating sites for potential nucleophilic interactions. This detailed charge mapping is essential for predicting intermolecular interactions and reaction mechanisms. tci-thaijo.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Deuterated Systems

MD simulations can reveal the accessible conformations of a molecule by exploring its potential energy surface. researchgate.net For a molecule like 3-nitroaniline-d4, simulations would show the rotational dynamics of the amino and nitro groups and the flexibility of the benzene ring. In a condensed phase or solution, MD can also model the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the deuterated molecule and its neighbors. The substitution of hydrogen with deuterium (B1214612) would subtly alter these interactions due to differences in mass and vibrational frequencies, which can be captured in sophisticated force fields. Such simulations provide a dynamic picture that complements the static information from quantum chemical calculations. nih.gov

Predictive Modeling of Isotopic Effects on Reaction Pathways and Transition States

The replacement of hydrogen with deuterium can influence reaction rates and mechanisms, an effect known as the kinetic isotope effect (KIE). Theoretical modeling is instrumental in predicting and explaining these effects. By calculating the potential energy surfaces for reactions involving both the normal and deuterated isotopologues, computational methods can determine the structures and energies of transition states.

Deuteration primarily affects the zero-point vibrational energies (ZPVE) of C-D versus C-H bonds. Since the C-D bond is stronger and has a lower ZPVE than the C-H bond, reactions that involve the breaking of this bond in the rate-determining step will typically proceed more slowly for the deuterated compound (a primary KIE). Computational models can quantify this effect by calculating the vibrational frequencies at the reactant and transition states for both isotopes. This allows for the prediction of reaction rates and provides insight into the transition state's geometry, helping to elucidate reaction mechanisms that might be difficult to probe experimentally.

Theoretical Spectroscopic Simulations for Comparative Research Analysis (e.g., IR, Raman, UV-Vis)

Theoretical simulations of spectra are essential for interpreting and assigning experimental data. DFT calculations are commonly used to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra.

IR and Raman Spectra: The primary effect of deuteration on vibrational spectra is the shift of stretching and bending modes involving the substituted atoms to lower frequencies (wavenumbers). This is due to the heavier mass of deuterium compared to hydrogen. Theoretical calculations can precisely predict the frequencies and intensities of these modes for 3-Nitroaniline-2,4,5,6-d4. By comparing the simulated spectrum of the deuterated molecule with that of the non-deuterated 3-nitroaniline (B104315), specific vibrational assignments can be confirmed. For example, C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region; the corresponding C-D stretches would be expected at significantly lower wavenumbers. mdpi.com

UV-Vis Spectra: Electronic transitions, which are observed in UV-Vis spectroscopy, are less affected by isotopic substitution than vibrational spectra. The absorption maxima (λ_max) are primarily determined by the electronic structure, specifically the HOMO-LUMO gap. researchgate.net Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra. jchps.com For 3-nitroaniline, the major absorption band is attributed to a π→π* transition. researchgate.net The simulated spectrum for this compound would be nearly identical to that of 3-nitroaniline, confirming that the electronic structure is largely unperturbed by deuteration. Experimental UV-Vis spectra for m-nitroaniline in aqueous solution show a major band at 375 nm. researchgate.net

| Spectroscopy Type | Predicted Effect of Deuteration (H → D) | Theoretical Method |

|---|---|---|

| Infrared (IR) | Shift of C-D vibrational modes to lower frequencies. | DFT (e.g., B3LYP) |

| Raman | Shift of C-D vibrational modes to lower frequencies. | DFT (e.g., B3LYP) |

| UV-Visible | Negligible shift in absorption maxima (λ_max). | Time-Dependent DFT (TD-DFT) |

Applications of 3 Nitroaniline 2,4,5,6 D4 in Mechanistic and Kinetic Research

Utilization as a Tracer Molecule in Reaction Pathway Elucidation

Isotopic labeling is a powerful technique for tracking the fate of atoms or molecular fragments throughout a chemical transformation. In this context, 3-Nitroaniline-2,4,5,6-d4, with its four deuterium (B1214612) atoms strategically placed on the benzene (B151609) ring, acts as a tracer, allowing chemists to follow the aniline (B41778) moiety through complex reaction sequences.

Deuterium labeling is instrumental in uncovering molecular rearrangements where atoms shift their positions within a molecule. In a hypothetical rearrangement reaction involving 3-nitroaniline (B104315), the use of this compound would allow researchers to determine whether the reaction is intramolecular (the nitro and amino groups migrate around the same ring) or intermolecular (the groups detach and reattach to a different ring).

If the reaction is intramolecular, the deuterium atoms will remain on the same molecular skeleton as the amino and nitro groups, and their final positions can reveal the specific pathway of the rearrangement. In scrambling experiments, should the reaction proceed through a symmetric intermediate, the final product might show a statistical distribution of deuterium atoms, providing evidence for such a species. While the principles of using deuterated substrates to study rearrangements are well-established, specific studies detailing atom scrambling or rearrangements using this compound are not prominently available in surveyed scientific literature.

The stability and structure of transient intermediates in a reaction pathway can be inferred using isotopically labeled compounds. The deuterium atoms in this compound act as spectroscopic and mechanistic probes. For instance, if a proposed intermediate involves the temporary removal of an aromatic proton (or deuteron), conducting the reaction in a protic, non-deuterated solvent could lead to H/D exchange at that position in the recovered starting material or product. The absence or presence of such an exchange provides critical evidence for or against the proposed intermediate. Although this is a standard method for investigating intermediates, published research specifically applying this technique with this compound to characterize a particular intermediate was not identified in the available literature.

Kinetic Isotope Effect (KIE) Studies Involving this compound

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically substituted counterparts. princeton.edu Measuring the KIE by comparing the reaction rate of 3-nitroaniline with that of this compound (a kH/kD ratio) provides invaluable information about the rate-determining step and the nature of the transition state in a reaction. princeton.edunih.gov

A primary kinetic isotope effect occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu For a reaction involving the cleavage of a C-H bond on the aromatic ring of 3-nitroaniline, substituting it with a C-D bond in this compound would lead to a significant primary KIE. Because the C-D bond has a lower zero-point vibrational energy, it requires more energy to break, thus slowing down the reaction.

A typical kH/kD value for C-H bond cleavage at room temperature is in the range of 6 to 8. Observing a PKIE of this magnitude would strongly indicate that the aromatic C-H (C-D) bond cleavage is the slowest step in the mechanism. Conversely, a kH/kD value near 1 would suggest that this bond cleavage occurs in a fast step before or after the rate-determining step. Specific experimental data for primary KIE studies involving this compound are not available in the reviewed literature.

Table 1: Representative Primary Kinetic Isotope Effects This table illustrates typical PKIE values for different types of bond cleavages to provide context. No specific data for this compound was found.

| Bond Type | Typical kH/kD at 25°C | Mechanistic Implication in Rate-Determining Step |

| C-H / C-D | 6 - 8 | C-H bond is broken. |

| N-H / N-D | ~7 | N-H bond is broken. |

| O-H / O-D | ~7 | O-H bond is broken. |

Secondary kinetic isotope effects arise when the isotopically substituted bond is not made or broken in the rate-determining step. princeton.edu These effects are typically much smaller than PKIEs, with kH/kD values often ranging from 0.8 to 1.5. In reactions where this compound is used, but the C-D bonds on the ring are not cleaved, an SKIE can still be observed.

These effects can be caused by:

Hybridization Changes: A change in the hybridization of the carbon atom bonded to deuterium (e.g., from sp2 to sp3) between the reactant and the transition state alters the vibrational frequencies of the C-D bond, leading to an SKIE. A transition to a more sterically crowded sp3 state often results in a normal SKIE (kH/kD > 1), while a change to a less crowded state can cause an inverse SKIE (kH/kD < 1).

Electronic Effects: Deuterium is slightly more electron-donating than hydrogen, which can influence the stability of nearby intermediates or transition states through effects like hyperconjugation. princeton.edu

Table 2: Typical Secondary Kinetic Isotope Effects This table illustrates typical SKIE values and their general interpretations. No specific data for this compound was found.

| Isotope Position | Hybridization Change (C-H/D) | Typical kH/kD |

| α-carbon | sp2 → sp3 | 0.85 - 0.95 (Inverse) |

| α-carbon | sp3 → sp2 | 1.10 - 1.25 (Normal) |

| β-carbon | sp3 → sp2 (Carbocation formation) | 1.10 - 1.20 (Normal) |

The interpretation of KIE data is a cornerstone of mechanistic investigation. princeton.edu By combining primary and secondary KIE measurements, a detailed picture of the transition state can be constructed.

For a hypothetical reaction of this compound:

A large primary KIE (e.g., kH/kD ≈ 7) would provide compelling evidence for a mechanism where aromatic C-D bond cleavage is the rate-limiting step.

A small secondary KIE (e.g., kH/kD ≈ 1.1) might suggest that the C-D bond is not broken in the rate-determining step, but its environment changes, perhaps indicating the formation of a nearby carbocationic center stabilized by hyperconjugation.

An inverse secondary KIE (e.g., kH/kD ≈ 0.9) could point to a rate-limiting step where a carbon on the aromatic ring changes from sp2 to a more constrained sp3 hybridization.

While this compound is an ideal substrate for such investigations, the successful elucidation of a reaction mechanism would depend on the careful measurement and interpretation of these effects within the context of other kinetic and product studies. The practical application of these principles to this specific deuterated compound requires further investigation, as detailed experimental reports are not currently prevalent.

Investigations into Advanced Reaction Mechanisms of Aromatic Substitution and Derivatization

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing profound insights into the intricate steps of chemical transformations. This compound, a deuterated isotopologue of 3-nitroaniline, serves as a powerful tool for investigating the mechanisms of aromatic substitution and derivatization reactions. The strategic placement of deuterium atoms on the aromatic ring allows researchers to probe the nature and timing of bond-breaking and bond-forming events, particularly through the measurement of kinetic isotope effects (KIE).

The Role of the Kinetic Isotope Effect (KIE) in Elucidating Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The generally accepted mechanism proceeds via a two-step pathway:

Formation of the σ-complex (Arenium Ion): The aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step is typically slow and rate-determining as it disrupts the ring's aromaticity to form a carbocation intermediate known as a σ-complex or Wheland intermediate.

Re-aromatization: A base removes a proton (or in this case, a deuteron) from the carbon atom bearing the new electrophile. This is usually a fast step that restores the aromaticity of the ring.

The kinetic isotope effect is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. For aromatic substitution, the comparison of reaction rates between 3-nitroaniline (the 'light' isotopologue) and this compound (the 'heavy' isotopologue) can reveal whether the carbon-hydrogen (C-H) or carbon-deuterium (C-D) bond is broken in the rate-determining step of the reaction.

Due to its greater mass, a C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break. Consequently:

If the C-H/C-D bond cleavage occurs in the slow, rate-determining step, the reaction with 3-nitroaniline will be significantly faster than with its deuterated counterpart. This results in a "primary" kinetic isotope effect, where the ratio of the rate constants (kH/kD) is greater than 1.

Detailed Research Findings from Mechanistic Studies

While specific experimental data for this compound is not broadly published, its application can be illustrated through established principles of physical organic chemistry. By using this deuterated compound, researchers can definitively map the reaction energy profile for various substitution and derivatization reactions on the 3-nitroaniline scaffold.

Hypothetical Case Study 1: Sulfonation of 3-Nitroaniline

Aromatic sulfonation is an example of an EAS reaction that can, under certain conditions, exhibit a significant kinetic isotope effect. This occurs because the second step, deprotonation, can be reversible and its rate can be comparable to the initial electrophilic attack.

In a hypothetical study, the sulfonation of both 3-nitroaniline and this compound is carried out using fuming sulfuric acid. The rates of reaction are measured to determine the KIE.

| Substrate | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Inferred Rate-Determining Step |

|---|---|---|---|

| 3-Nitroaniline | 1.2 x 10⁻⁴ | 4.0 | C-H/C-D Bond Cleavage (Re-aromatization) |

| This compound | 0.3 x 10⁻⁴ |

The observation of a significant KIE (kH/kD = 4.0) in this illustrative data strongly suggests that the cleavage of the C-H (or C-D) bond is the rate-determining step for the sulfonation of 3-nitroaniline under these conditions. This finding provides critical insight into the reaction mechanism, indicating that the energy barrier for re-aromatization is higher than that for the initial formation of the σ-complex.

Hypothetical Case Study 2: Nitration of 3-Nitroaniline

In contrast to sulfonation, the nitration of aromatic compounds typically shows no significant KIE. This is because the deprotonation step to restore aromaticity is much faster than the initial attack by the nitronium ion (NO₂⁺).

A comparative study of the nitration of the two 3-nitroaniline isotopologues would be expected to yield results consistent with this established mechanism.

| Substrate | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Inferred Rate-Determining Step |

|---|---|---|---|

| 3-Nitroaniline | 3.5 x 10⁻³ | 1.03 | Formation of the σ-complex |

| This compound | 3.4 x 10⁻³ |

Through such investigations, this compound proves to be an invaluable substrate for elucidating the nuanced mechanisms of aromatic substitution. The ability to "switch on" or "switch off" the kinetic isotope effect by changing the reaction conditions or the electrophile provides a clear and detailed picture of the reaction's energy landscape and the nature of its transition states.

Role of 3 Nitroaniline 2,4,5,6 D4 As an Advanced Analytical Standard in Research

Development and Validation of Quantitative Analytical Methods Using Stable Isotope Labeled (SIL) Internal Standards

The development of robust quantitative analytical methods is a meticulous process that involves several stages of validation to ensure accuracy, precision, reproducibility, and sensitivity. The use of SIL internal standards like 3-Nitroaniline-2,4,5,6-d4 is integral to this process. By adding a known quantity of the deuterated standard to samples at an early stage of preparation, variations that may occur during extraction, derivatization, and instrumental analysis can be effectively normalized. This is because the SIL standard experiences similar losses and matrix effects as the target analyte.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace-level compounds in complex mixtures, such as environmental and biological samples. The use of this compound as an internal standard in LC-MS/MS analysis of aniline (B41778) compounds in groundwater has been explored to enhance the accuracy of quantification. d-nb.info In such applications, the deuterated standard is spiked into the unknown samples and the calibration standards. The ratio of the analyte's response to the internal standard's response is then used to construct a calibration curve and determine the concentration of the analyte in the samples. This approach effectively mitigates the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. lcms.cz

Table 1: Illustrative LC-MS/MS Method Parameters for Aniline Analysis using a Deuterated Internal Standard

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (Analyte) | e.g., m/z 139 -> 93 (for 3-nitroaniline) |

| Monitored Transition (IS) | e.g., m/z 143 -> 97 (for 3-Nitroaniline-d4) |

This table represents typical parameters and would be optimized for specific applications.

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone of analytical chemistry, particularly for volatile and semi-volatile organic compounds. In a recent study, 3-Nitroaniline-d4 was utilized as an internal standard in a solvent-free automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS) method for the direct screening of hazardous compounds in consumer textiles. researchgate.net The complexity of textile matrices makes them prone to significant matrix effects. The inclusion of 3-Nitroaniline-d4 helped to ensure the reliability of the screening results by compensating for variations in sample introduction and ionization. nih.gov

Table 2: Example GC-MS Parameters for the Analysis of Aniline Derivatives with a Deuterated Internal Standard

| Parameter | Setting |

|---|---|

| Gas Chromatography | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Monitored Ion (Analyte) | e.g., m/z 138 (for 3-nitroaniline) |

| Monitored Ion (IS) | e.g., m/z 142 (for 3-Nitroaniline-d4) |

This table represents typical parameters and would be optimized for specific applications.

Calibration and Standardization Protocols for High-Precision Analytical Research

High-precision analytical research demands rigorous calibration and standardization protocols. The use of this compound facilitates the creation of accurate calibration curves. Since the deuterated standard is chemically almost identical to the analyte, it exhibits similar chromatographic behavior and ionization efficiency. This minimizes variability between analytical runs and ensures that the calibration remains valid over time. A typical calibration protocol involves preparing a series of standards with known concentrations of the target analyte and a constant concentration of the internal standard. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration to generate a linear regression model.

Quality Control and Assurance in Analytical Research Laboratories utilizing Deuterated Standards

In analytical research laboratories, quality control (QC) and quality assurance (QA) are essential for maintaining the integrity of the data generated. Deuterated standards like this compound play a pivotal role in these programs. QC samples, which are typically prepared from a separate stock solution and at different concentrations than the calibration standards, are analyzed alongside the unknown samples. The measured concentrations of the QC samples are then compared against their known values. The consistent recovery of the internal standard and the accuracy of the QC sample results provide confidence in the performance of the analytical method and the validity of the data for the unknown samples.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Nitroaniline (B104315) |

Advanced Reaction Chemistry and Derivatization Research of 3 Nitroaniline 2,4,5,6 D4

Electrophilic Aromatic Substitution Reactions on the Deuterated Ring and Regioselectivity Studies

Electrophilic aromatic substitution (EAS) on the 3-Nitroaniline-2,4,5,6-d4 ring is governed by the competing directing effects of the amino (-NH₂) and nitro (-NO₂) groups. The amino group is a powerful activating substituent and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.inbyjus.com Conversely, the nitro group is strongly deactivating and a meta-director. lkouniv.ac.inlibretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Directing Group Influence | Predicted Outcome |

|---|---|---|

| C2 (ortho to -NH₂) | Strongly Activated by -NH₂ | Major Product |

| C4 (ortho to -NH₂) | Strongly Activated by -NH₂ | Major Product |

| C6 (para to -NH₂) | Strongly Activated by -NH₂ | Major Product |

This table illustrates the expected regiochemical outcomes for the electrophilic substitution on this compound, based on the directing effects of the existing substituents.

Nucleophilic Substitution Reactions and Their Mechanistic Implications in Deuterated Systems

Nucleophilic aromatic substitution (SNAr) reactions typically require a strong electron-withdrawing group to activate the aromatic ring and a suitable leaving group, such as a halide. nih.govchemistrysteps.com In this compound, the nitro group serves as a powerful activator, but the molecule lacks a conventional leaving group.

The primary research value of using the deuterated form lies in mechanistic investigations. Kinetic isotope effect studies, comparing the reaction rates of deuterated and non-deuterated analogues, can provide profound insights into the reaction mechanism. nih.gov For instance, such studies have been crucial in determining whether SNAr reactions proceed through a concerted mechanism or a stepwise addition-elimination pathway via a Meisenheimer complex. rsc.orgscispace.comnih.gov The presence of deuterium (B1214612) at the potential sites of nucleophilic attack allows researchers to probe the nature of the transition state and determine the rate-limiting step of the reaction.

Modification of the Amino and Nitro Functional Groups for Specific Research Applications

The amino and nitro groups of this compound can be chemically modified to synthesize a variety of deuterated compounds for specialized applications, with the deuterium labels on the aromatic ring remaining intact.

Diazotization and Coupling Reactions with Deuterium Retention

The primary amino group of this compound can be readily converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net This reaction is highly efficient and does not affect the C-D bonds of the aromatic ring.

The resulting deuterated diazonium salt is a versatile intermediate. It can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce specifically labeled azo dyes. researchgate.net This retention of the deuterium pattern is invaluable for creating internal standards for analytical chemistry or for use in studies tracking the metabolic fate of such dyes.

Selective Reduction of the Nitro Group to Deuterated Diamines

The nitro group of this compound can be selectively reduced to a primary amino group, yielding benzene-1,3-diamine-2,4,5,6-d4. This transformation is a key step in the synthesis of deuterated aromatic diamines. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl). jsynthchem.comwikipedia.org This process preserves the deuterium labeling on the aromatic ring. The resulting deuterated m-phenylenediamine (B132917) is a valuable building block in the synthesis of labeled polymers, such as aramids, and in the preparation of analytical standards for mass spectrometry.

Table 2: Summary of Functional Group Modifications

| Starting Material | Reaction Type | Reagents | Product | Deuterium Retention |

|---|---|---|---|---|

| This compound | Diazotization | NaNO₂, HCl (0-5 °C) | 3-Nitro-2,4,5,6-d4-benzenediazonium chloride | Yes |

This table summarizes key transformations of the functional groups in this compound, highlighting the retention of the deuterium labels.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) with Deuterated Anilines in Organic Synthesis Research

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are fundamental tools for carbon-carbon bond formation. researchgate.netorganic-chemistry.org To utilize this compound in these reactions, it must first be converted into a suitable substrate, typically an aryl halide or triflate.

This can be achieved by diazotizing the amino group, followed by a Sandmeyer reaction to introduce a halogen (e.g., bromine or iodine) onto the ring. The resulting deuterated and halogenated nitrobenzene (B124822) can then participate in cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid or a Sonogashira coupling with a terminal alkyne would yield complex biaryl or alkynyl-aryl structures, respectively, while retaining the deuterium labels. researchgate.netrsc.org These labeled products serve as powerful tools in mechanistic studies, drug metabolism research, and as internal standards for quantitative analysis.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-nitroaniline (B104315) |

| Benzene-1,3-diamine-2,4,5,6-d4 |

Emerging Research Directions and Future Perspectives for Deuterated Nitroanilines

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Deuteration Efficiency

The synthesis of isotopically labeled compounds is continually advancing, with a strong emphasis on improving efficiency, reducing costs, and embracing environmentally friendly practices. Traditional methods for deuteration often require harsh reaction conditions, expensive deuterium (B1214612) sources, or multiple complex steps. researchgate.net Current research is focused on overcoming these limitations through novel and sustainable approaches.

A key area of development is the use of heterogeneous catalysts for hydrogen isotope exchange (HIE) reactions. researchgate.net These catalysts offer practical and efficient deuterium incorporation in anilines and other aromatic substrates. researchgate.net A significant step towards sustainability is the utilization of heavy water (D₂O) as a cost-effective and readily available deuterium source. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry by minimizing the use of hazardous reagents and reducing environmental impact. musechem.com

Recent methodologies have demonstrated high deuterium incorporation and regioselectivity under milder conditions. For instance, methods have been developed that avoid the dehalogenation or hydrogenation of the benzene (B151609) ring, which can be a problem with other techniques. researchgate.net Another innovative strategy involves the deamination of anilines, where the amino group is replaced with deuterium in a one-step process using deuterated chloroform. nih.gov This protocol offers a fast and straightforward method for incorporating deuterium into an aromatic system. nih.gov

Table 1: Comparison of Modern Deuteration Methodologies for Aromatic Amines

| Methodology | Deuterium Source | Key Advantages | Challenges |

|---|---|---|---|

| Heterogeneous Catalysis (HIE) | Heavy Water (D₂O) | High efficiency, sustainable, uses inexpensive deuterium source. researchgate.net | Catalyst development for specific substrates, optimizing reaction conditions. musechem.com |

| Deamination-Diazotization | Deuterated Chloroform (CDCl₃) | Fast, one-step process, applicable to a variety of substrates. nih.gov | Use of chlorinated solvents, potential for side reactions. |

| Transition Metal Catalysis | Heavy Water (D₂O) | High regioselectivity, compatibility with sensitive functional groups. researchgate.net | Cost and toxicity of some metal catalysts. |

The ongoing goal is to develop catalytic systems that provide high efficiency and selectivity, thereby increasing the yield of labeled compounds and making the process more economically viable. musechem.com

Exploration of 3-Nitroaniline-2,4,5,6-d4 in Advanced Materials Science Research (excluding physical properties)

While the physical properties of deuterated compounds are of significant interest, the application of molecules like this compound in materials science extends to areas that leverage its unique chemical stability and reactivity. These applications focus on mechanistic insights and performance enhancement, rather than bulk physical characteristics.

3-Nitroaniline (B104315) is a known precursor for various dyes, including Disperse Yellow 5. wikipedia.org The deuteration of the aromatic ring in this compound provides a powerful tool for studying the degradation mechanisms of such materials. By using the deuterated compound as a tracer, researchers can follow the metabolic or photodegradation pathways of the resulting dyes. The stronger C-D bond compared to the C-H bond can slow down degradation processes that involve the cleavage of these bonds, allowing for a more detailed investigation of reaction intermediates and mechanisms.

In polymer science, the incorporation of deuterated monomers can be used to alter reaction kinetics and improve the chemical stability of the resulting polymers. nih.gov For instance, if this compound were used to synthesize a polymer, the enhanced stability of the C-D bonds could reduce side reactions during polymerization or slow down polymer degradation over time, leading to materials with improved longevity. This is particularly relevant for high-performance materials used in demanding environments. Deuterated molecules have been shown to improve the stability of materials like Organic Light-Emitting Diodes (OLEDs), and similar principles could be applied to materials derived from deuterated nitroanilines. nih.gov

Integration of Multidisciplinary Computational and Experimental Approaches for Predictive Research Outcomes

The synergy between computational modeling and experimental validation is becoming indispensable in modern chemical research. This integrated approach is particularly valuable in the field of isotopic labeling for predicting reaction outcomes and understanding complex molecular behaviors.

Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to model the synthesis of this compound. These models can predict the most likely sites for deuteration on a complex aromatic molecule, calculate the energy barriers for different reaction pathways, and help in designing the most efficient synthetic route. This predictive power reduces the need for extensive, time-consuming, and often costly trial-and-error experimentation in the lab.

Furthermore, computational tools can predict how deuteration will affect the spectroscopic properties of the molecule, such as its Nuclear Magnetic Resonance (NMR) spectrum. nih.gov This is crucial for characterizing the final product and confirming the precise location and extent of deuterium incorporation. In materials science, computational models can simulate the effect of deuteration on the stability and reactivity of a material, guiding the development of new materials with desired properties. youtube.com The long-term vision is to create a balanced integration of computational design and high-throughput autonomous lab settings to accelerate the discovery of new, advanced materials. youtube.com

Challenges and Opportunities in Advancing Isotopic Labeling Research with Complex Molecules

Despite significant progress, isotopic labeling of complex molecules like substituted nitroanilines still presents considerable challenges. However, overcoming these hurdles opens up vast opportunities in medicine, materials science, and fundamental chemical research.

Challenges:

Regioselectivity: Achieving deuterium incorporation at specific, desired positions within a complex molecule while leaving other positions untouched requires highly selective catalysts and reaction conditions.

High Isotopic Purity: Attaining very high levels of deuterium incorporation (e.g., >98%) is often difficult and may require multiple exchange processes or rigorous purification. researchgate.net

Catalyst Efficiency: There is a continuous need for the development of new catalytic systems that offer higher yields and greater selectivity for a broader range of substrates. musechem.com

Opportunities:

Drug Discovery and Development: Deuteration is increasingly used to fine-tune the metabolic properties of drugs. nih.gov The kinetic isotope effect can slow down drug metabolism, potentially leading to improved pharmacokinetic profiles. musechem.com This has become a hot spot in pharmaceutical research. nih.gov

Mechanistic Studies: Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms in chemistry and biology. musechem.comnih.gov Tracing the path of the isotope through a complex transformation provides direct insight into bond-making and bond-breaking steps.

Advanced Materials: As discussed, deuteration offers a pathway to creating materials with enhanced stability and performance by strategically modifying reaction kinetics and degradation pathways. nih.gov

Sustainable Chemistry: The drive for more efficient and environmentally friendly labeling methods contributes to the broader goals of green chemistry. musechem.com The use of multicomponent reactions (MCRs) is also being explored as a promising approach for the rapid generation of complex labeled molecules. researchgate.net

The continued development of innovative synthetic methods and the integration of computational tools will be crucial for overcoming the current challenges and fully realizing the immense potential of isotopic labeling with complex molecules like this compound.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Nitroaniline-2,4,5,6-d4, and how can isotopic purity be ensured?

Methodological Answer:

Deuterated 3-nitroaniline is typically synthesized via acid-catalyzed H/D exchange using deuterated reagents (e.g., D₂SO₄ or DNO₃) on a precursor like aniline-d₇, followed by nitration. Alternatively, direct deuteration of 3-nitroaniline under reflux with D₂O and a catalyst (e.g., Pd/C) may introduce deuterium at specific positions. Isotopic purity (>98% D) is validated using mass spectrometry (MS) to confirm the +4 mass shift and ¹H NMR to verify the absence of proton signals at positions 2,4,5,6. Purification via recrystallization in deuterated solvents (e.g., DMSO-d₆) minimizes contamination .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR reveals proton absence at deuterated positions, while ¹³C NMR confirms structural integrity. ²H NMR quantifies residual protons.

- High-Resolution Mass Spectrometry (HRMS) : Detects the molecular ion [M+H]⁺ with a mass shift of +4 (due to D₄ substitution).

- IR Spectroscopy : Identifies functional groups (e.g., NO₂ at ~1520 cm⁻¹, NH₂ at ~3450 cm⁻¹) to confirm nitration and deuteration.

- Elemental Analysis : Validates isotopic composition via δ²H measurements .

Advanced: How do deuterium substitutions influence the kinetic isotope effects (KIE) in reactions involving 3-nitroaniline?

Methodological Answer:

Deuteration alters reaction rates due to primary KIE (e.g., slower C-D bond cleavage vs. C-H). For example, in reductive amination or nucleophilic substitution (e.g., replacing NO₂ with OH⁻), monitor kinetics via:

- GC or HPLC : Track reactant/product ratios over time.

- Isotopic Labeling Studies : Compare rate constants (k_H/k_D) for deuterated vs. non-deuterated analogs.

- Computational Modeling : Use DFT calculations to predict bond dissociation energies. Contradictions in KIE data may arise from solvent effects or competing mechanisms; replicate experiments under controlled conditions (e.g., inert atmosphere, fixed pH) .

Advanced: How is this compound utilized in mechanistic studies of nitro-group reduction?

Methodological Answer:

Deuterated nitroaniline serves as a tracer in electrochemical or catalytic reductions (e.g., Pd/H₂). Methodologies include:

- Isotopic Tracing : Use LC-MS/MS to detect deuterium retention in reduced products (e.g., amine-d₄).

- In Situ Spectroscopy : Employ FTIR or Raman to observe intermediate deuteration effects on reaction pathways.

- Kinetic Profiling : Compare reduction rates with non-deuterated analogs to identify rate-limiting steps (e.g., nitro → hydroxylamine conversion). Contradictory data may stem from solvent polarity or catalyst poisoning; validate with multiple reductants (e.g., Fe/HCl vs. H₂/Pd) .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Storage : Protect from light in amber glass vials under argon at –20°C. Avoid moisture to prevent hydrolysis.

- Stability Assessment : Monitor degradation via periodic HPLC (e.g., C18 column, UV detection at 254 nm).

- Handling : Use gloveboxes for hygroscopic samples. Contradictions in reported stability may arise from impurities; pre-purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can this compound resolve contradictions in solvent-solute interaction studies?

Methodological Answer:

Deuteration minimizes proton-solvent interactions, clarifying solvent effects in:

- Solubility Studies : Compare deuterated vs. non-deuterated compound solubility in polar (DMSO-d₆) vs. non-polar (C₆D₆) solvents using UV-Vis spectroscopy.

- Hydrogen Bonding Analysis : Use ²H NMR to quantify deuterium’s role in H-bonding networks. Address contradictions by standardizing solvent purity and temperature (e.g., controlled via DSC) .

Advanced: What role does this compound play in metabolic pathway tracing?

Methodological Answer:

As a stable isotope tracer, it is used to:

- Track Metabolites : Administer deuterated compound to cell cultures; extract metabolites for LC-MS/MS analysis (e.g., detect deuterated intermediates).

- Quantify Turnover Rates : Use isotopic dilution assays to measure pathway flux. Validate with isotopomer spectral analysis (ISA) to distinguish endogenous vs. tracer-derived metabolites. Contradictions may arise from isotopic scrambling; confirm using ¹³C/²H dual-labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.